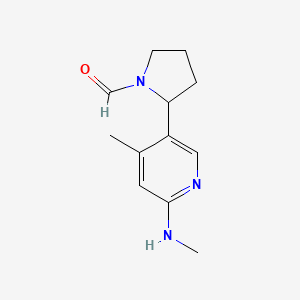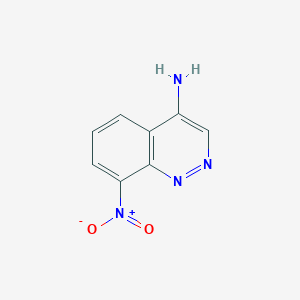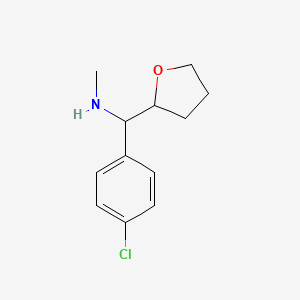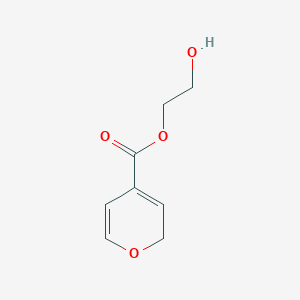
2-Hydroxyethyl 2H-pyran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 2H-pyran-4-carboxylate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are six-membered oxygen-containing heterocycles that have garnered significant interest due to their broad spectrum of biological and pharmaceutical properties. The 2H-pyran ring structure is a common motif in many natural products and synthetic compounds, making it a valuable target for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2H-pyran-4-carboxylate typically involves multicomponent reactions (MCRs), which are known for their high efficiency, atom economy, and green reaction conditions. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for pyran derivatives, including this compound, often rely on scalable and cost-effective processes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The choice of catalysts and reaction conditions is optimized to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrans, carboxylic acids, alcohols, and ketones. These products can serve as intermediates for further chemical transformations or as final compounds with specific biological activities.
Applications De Recherche Scientifique
2-Hydroxyethyl 2H-pyran-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe for studying biological processes and as a precursor for bioactive compounds.
Medicine: The compound has potential therapeutic applications due to its biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The presence of the hydroxyethyl and carboxylate groups allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Hydroxyethyl 2H-pyran-4-carboxylate include other pyran derivatives such as:
- 2H-chromenes
- Pyran-2-ones
- Pyran-4-ones
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydroxyethyl group enhances its solubility and ability to form hydrogen bonds, while the carboxylate group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
2-hydroxyethyl 2H-pyran-4-carboxylate |
InChI |
InChI=1S/C8H10O4/c9-3-6-12-8(10)7-1-4-11-5-2-7/h1-2,4,9H,3,5-6H2 |
Clé InChI |
BWKQSMTVGCYPDM-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C=CO1)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)
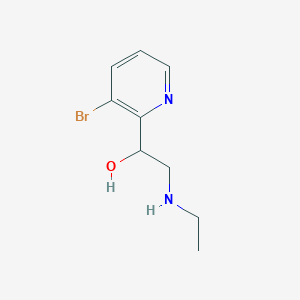


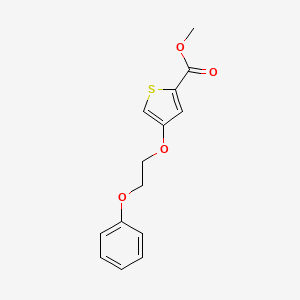
![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)


